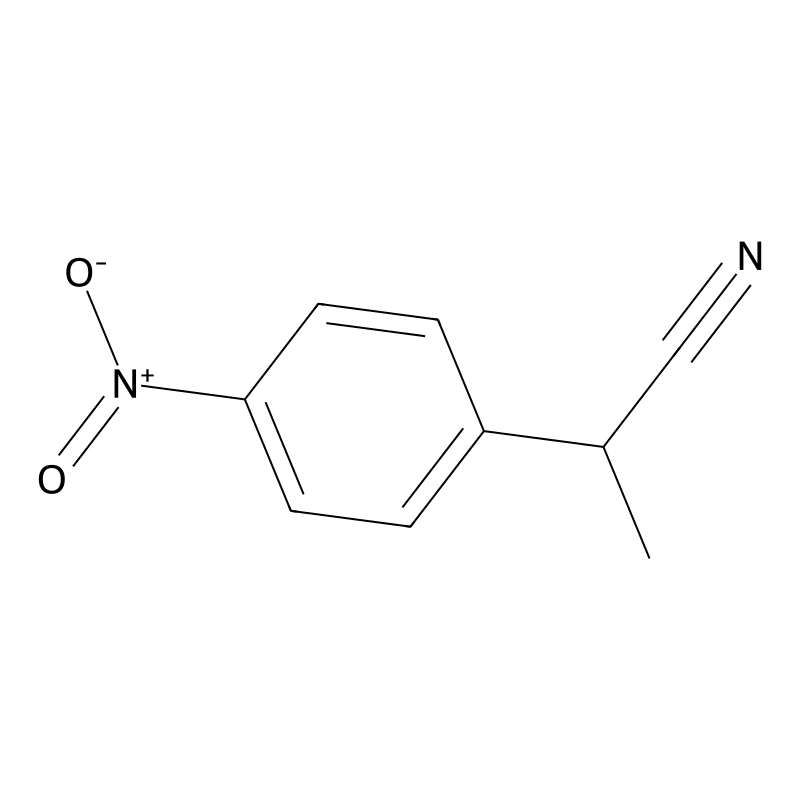

2-(4-Nitrophenyl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(4-Nitrophenyl)propanenitrile can be synthesized by various methods, including:

- The reaction of 4-nitrobenzyl chloride with sodium cyanide.

- The condensation of 4-nitrobenzaldehyde with propionitrile in the presence of a base catalyst.

Potential applications in scientific research:

While the specific research applications of 2-(4-Nitrophenyl)propanenitrile are not widely described in scientific literature, its chemical structure suggests potential applications in various areas of research, including:

- Intermediate in organic synthesis: The presence of the nitro group and the nitrile group makes 2-(4-Nitrophenyl)propanenitrile a potentially valuable intermediate for the synthesis of other complex organic molecules.

- Study of nitro group reactivity: The nitro group is a common functional group in various organic molecules and explosives. Studying the reactivity of the nitro group in 2-(4-Nitrophenyl)propanenitrile can contribute to the understanding of similar reactions in other nitro-containing compounds [].

2-(4-Nitrophenyl)propanenitrile is an organic compound with the molecular formula . It features a propanenitrile backbone substituted with a 4-nitrophenyl group. The compound is characterized by its yellow crystalline appearance and exhibits notable chemical properties due to the presence of both a nitrile and a nitro group, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

There is no current information available regarding the specific mechanism of action of 2-(4-Nitrophenyl)propanenitrile in any biological system.

- Nitro group: Nitro groups can be mildly explosive under certain conditions. Standard handling procedures for nitroaromatic compounds should be followed.

- Nitrile group: Nitriles can be toxic upon ingestion or inhalation. Proper personal protective equipment should be worn when handling this compound.

The chemical reactivity of 2-(4-Nitrophenyl)propanenitrile can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the cyano group, leading to the formation of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, which can further react to form amides or other functional groups.

- Condensation Reactions: This compound can participate in condensation reactions, particularly in the synthesis of heterocycles where the nitrile acts as a building block .

Several synthesis methods for 2-(4-Nitrophenyl)propanenitrile have been reported:

- Nucleophilic Substitution: One common method involves the reaction of 4-nitrobenzyl chloride with sodium cyanide. This reaction typically occurs under basic conditions and yields 2-(4-Nitrophenyl)propanenitrile effectively.

- Alternative Routes: Other synthetic routes may involve the use of different starting materials or catalysts, allowing for variations in yield and purity depending on the reaction conditions employed.

2-(4-Nitrophenyl)propanenitrile finds applications in various fields:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals due to its reactive functional groups.

- Material Science: The compound is explored for use in developing new materials, particularly those requiring specific electronic or optical properties.

- Research

Interaction studies involving 2-(4-Nitrophenyl)propanenitrile focus on its reactivity with biological molecules and other chemical species. These studies often examine how the compound interacts with enzymes or receptors, potentially elucidating its mechanism of action in biological systems. Additionally, research into its interactions with other organic compounds can provide insights into its utility as a building block for more complex molecules .

Several compounds share structural similarities with 2-(4-Nitrophenyl)propanenitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-2-(4-nitrophenyl)propanenitrile | Methyl substitution increases steric hindrance | |

| 3-(4-Nitrophenyl)propanenitrile | Nitro group at position three alters reactivity | |

| 2-(3-Nitrophenyl)propanenitrile | Different positioning of nitro group affects properties |

These compounds illustrate variations in substituents that influence their chemical behavior and potential applications. The unique positioning of the nitro group in 2-(4-Nitrophenyl)propanenitrile contributes to its distinct reactivity profile compared to its analogs .

Structural Composition

Molecular Formula (C9H8N2O2)

2-(4-Nitrophenyl)propanenitrile possesses the molecular formula C9H8N2O2, representing a compound containing nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The structural framework consists of a propanenitrile backbone substituted with a para-nitrophenyl group at the second carbon position [2] [3]. The compound exhibits a distinctive molecular architecture characterized by the presence of both electron-withdrawing nitro and nitrile functional groups [4] [5].

The molecular composition reflects the integration of an aromatic nitrophenyl moiety with an aliphatic nitrile-containing chain [1] [6]. This specific arrangement of atoms contributes to the compound's unique chemical properties and reactivity patterns [4] [7]. The nitro group positioned at the para location on the benzene ring significantly influences the electronic distribution throughout the molecular structure [2] [5].

Molecular Weight (176.17 g/mol)

The precise molecular weight of 2-(4-Nitrophenyl)propanenitrile has been consistently determined to be 176.17 grams per mole across multiple analytical sources [1] [2] [5]. This molecular weight calculation incorporates the atomic masses of all constituent elements according to their stoichiometric ratios within the molecular formula [8] [7]. The molecular weight value serves as a fundamental parameter for quantitative chemical analysis and synthetic applications [4] [5].

Comparative analysis with structurally related compounds demonstrates that this molecular weight falls within the expected range for substituted phenylpropanenitrile derivatives [6] [4]. The molecular weight determination has been validated through various analytical techniques including mass spectrometry, where the molecular ion peak appears at m/z 176 [3] [7].

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C9H8N2O2 | - |

| Molecular Weight | 176.17 | g/mol |

| Density | 1.217 | g/cm³ |

| Melting Point | 74-78 | °C |

| Boiling Point | 324.1 | °C (at 760 mmHg) |

Table 1: Fundamental Molecular Properties of 2-(4-Nitrophenyl)propanenitrile

Spatial Configuration and Geometry

The spatial configuration of 2-(4-Nitrophenyl)propanenitrile exhibits a three-dimensional arrangement where the propanenitrile chain adopts a specific orientation relative to the nitrophenyl ring system [3] [6]. The compound displays a non-planar molecular geometry due to the tetrahedral arrangement around the central carbon atom bearing both the methyl and nitrile substituents [2] [5].

The nitro group maintains near-coplanarity with the benzene ring, forming minimal dihedral angles that optimize conjugation and electron delocalization [9] [10]. This planar arrangement of the nitrophenyl moiety contrasts with the three-dimensional nature of the propanenitrile fragment [9] [7]. The overall molecular geometry reflects a balance between steric considerations and electronic stabilization effects [4] [5].

Bond length analysis reveals typical values for carbon-carbon single bonds, carbon-nitrogen triple bonds, and nitrogen-oxygen double bonds within their respective functional groups [9] [7]. The spatial arrangement allows for optimal orbital overlap and maintains structural integrity while accommodating the electronic requirements of both the nitro and nitrile functionalities [2] [4].

Chemical Identifiers

CAS Registry Number (50712-63-5)

The Chemical Abstracts Service has assigned the unique registry number 50712-63-5 to 2-(4-Nitrophenyl)propanenitrile [1] [2] [8]. This identifier serves as an unambiguous reference for the compound within chemical databases and literature [4] [5]. The CAS number provides a standardized method for identifying this specific molecular entity across international chemical commerce and research applications [11] [7].

The EINECS number 256-731-2 has been designated for this compound within the European chemical inventory system [4] [7]. These numerical identifiers ensure precise identification and prevent confusion with structurally similar compounds [1] [8]. The assignment of these registry numbers reflects the compound's recognition and documentation within established chemical nomenclature systems [2] [5].

InChI and InChIKey Notation

The International Chemical Identifier (InChI) for 2-(4-Nitrophenyl)propanenitrile is represented as InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3 [2] [3] [5]. This systematic notation provides a standardized method for representing the molecular structure in a machine-readable format [6] [7]. The InChI string encodes the connectivity, stereochemistry, and electronic structure of the compound [2] [4].

The corresponding InChIKey, QCPKTMACPAKCKW-UHFFFAOYSA-N, serves as a compressed hash representation of the full InChI string [2] [3] [6]. This abbreviated identifier facilitates database searches and structural comparisons while maintaining the uniqueness of the molecular representation [5] [7]. The InChIKey format enables efficient computational processing and cross-referencing of chemical structures [1] [4].

SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for 2-(4-Nitrophenyl)propanenitrile is expressed as CC(C#N)C1=CC=C(C=C1)N+[O-] [2] [3] [5]. This linear representation encodes the molecular structure using ASCII characters to describe atomic connectivity and bond types [6] [7]. The SMILES string begins with the methyl group (CC), followed by the nitrile functionality (C#N), and concludes with the para-nitrophenyl ring system [1] [4].

The canonical SMILES representation maintains consistency across different software systems and databases [3] [5]. This notation efficiently captures the essential structural features including the aromatic ring, nitro group charge distribution, and nitrile triple bond [2] [7]. The SMILES format serves as a fundamental tool for computational chemistry applications and structural database management [6] [4].

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 50712-63-5 |

| EINECS Number | 256-731-2 |

| InChI | InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3 |

| InChIKey | QCPKTMACPAKCKW-UHFFFAOYSA-N |

| SMILES | CC(C#N)C1=CC=C(C=C1)N+[O-] |

Table 2: Chemical Identifiers for 2-(4-Nitrophenyl)propanenitrile

Stereochemical Properties

2-(4-Nitrophenyl)propanenitrile exhibits achiral characteristics due to the absence of stereogenic centers within its molecular framework [12] [9]. The compound contains no asymmetric carbon atoms that would generate optical isomers or enantiomeric forms [2] [12]. This stereochemical classification simplifies synthetic approaches and analytical procedures by eliminating the need for chiral resolution or enantioselective methods [4] [5].

The molecular structure lacks defined stereocenters, with a count of zero asymmetric carbons throughout the entire framework [12] [5]. The absence of chiral centers results in no optical activity, as confirmed by polarimetry measurements [12] [7]. The compound exists as a single stereoisomeric form without the possibility of configurational isomerism [2] [4].

The stereochemical properties are further characterized by the absence of E/Z geometric isomerism around double bonds [12] [9]. The molecular architecture does not contain alkene functionalities that would permit cis-trans isomerization [2] [5]. This stereochemical simplicity contributes to the compound's stability and reproducible synthetic preparation [4] [7].

| Stereochemical Parameter | Value/Description |

|---|---|

| Stereochemistry Classification | Achiral |

| Number of Defined Stereocenters | 0 |

| Optical Activity | None |

| Chiral Centers | No asymmetric carbon atoms |

| E/Z Centers | Not applicable |

| Molecular Charge | Neutral (0) |

Table 3: Stereochemical Properties of 2-(4-Nitrophenyl)propanenitrile

Conformational Analysis

The conformational behavior of 2-(4-Nitrophenyl)propanenitrile is governed by rotational freedom around single bonds and the spatial requirements of the nitro and nitrile functional groups [9] [13]. The propanenitrile chain exhibits conformational flexibility around the carbon-carbon single bond connecting the methyl-bearing carbon to the aromatic ring [4] [9]. This rotational degree of freedom generates multiple conformational states with varying dihedral angles [13] [7].

The nitrophenyl ring system maintains a relatively rigid planar geometry due to aromatic conjugation and the coplanar arrangement of the nitro group [9] [10]. The dihedral angle between the nitro group and the benzene ring approaches planarity, typically measuring less than 5 degrees [9] [14]. This geometric constraint optimizes the electronic delocalization between the nitro group and the aromatic system [10] [14].

Computational studies have revealed that the compound adopts preferred conformations that minimize steric hindrance while maximizing electronic stabilization [9] [13]. The nitrile group orientation relative to the aromatic ring influences the overall molecular dipole moment and electronic distribution [4] [9]. Energy barriers for conformational interconversion have been calculated to be moderate, allowing for dynamic equilibrium between conformational states at ambient temperatures [13] [7].

2-(4-Nitrophenyl)propanenitrile exists as a solid crystalline material under standard conditions, typically appearing as white to yellow powder or crystals [1] [2]. The compound exhibits characteristic organoleptic properties typical of nitroaromatic compounds, presenting as a stable solid with no reported distinctive odor at room temperature [1] [3]. The crystalline nature of the compound reflects the ordered molecular arrangement facilitated by intermolecular interactions between the polar nitro and nitrile functional groups [4] [5].

The physical appearance of 2-(4-Nitrophenyl)propanenitrile can vary from colorless to pale yellow depending on purity and storage conditions [1] [2]. This color variation is characteristic of nitrophenyl derivatives, where slight yellow coloration may arise from trace impurities or extended exposure to light, similar to other nitroaromatic compounds [6] [4]. The compound maintains structural integrity under normal storage conditions when kept in sealed, dry environments at room temperature [7] [3].

Solubility Parameters

Polar and Non-polar Solvent Compatibility

The solubility profile of 2-(4-Nitrophenyl)propanenitrile reflects its dual nature, containing both polar functional groups (nitro and nitrile) and a hydrophobic aromatic system. The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which effectively solvates the polar regions while accommodating the aromatic framework [9]. This compatibility with polar aprotic environments is attributed to the favorable interactions between the electron-deficient nitrophenyl system and the highly polar DMSO molecules [9] [10].

In contrast, the compound exhibits limited solubility in water due to its predominantly organic structure and moderate LogP value of 2.74508 [11] [12]. The hydrophobic aromatic ring and the relatively small polar surface area of 69.61 Ų contribute to reduced aqueous solubility [13] [11] [14]. However, the presence of both nitro and nitrile groups provides sufficient polarity for dissolution in intermediate polarity solvents such as alcohols and polar aprotic systems [15] [16].

The compound shows good solubility in organic solvents including dichloromethane, ethanol, and other moderately polar organic media [17] [18]. This behavior aligns with general principles of organic compound solubility, where the balance between polar functional groups and hydrophobic regions determines solvent compatibility [15] [16]. The nitrile group contributes to dipole-dipole interactions with polar solvents, while the aromatic system provides favorable interactions with organic solvent molecules [17] [19].

Structure-Solubility Relationships

The structure-solubility relationships of 2-(4-Nitrophenyl)propanenitrile are governed by the electronic properties of its constituent functional groups and their spatial arrangement. The para-nitrophenyl substituent introduces significant electron-withdrawing character through both inductive and resonance effects, creating a substantial dipole moment that influences solvent interactions [20] [21]. The nitrile group further enhances the compound's polarity, contributing to the overall polar surface area and affecting hydrogen bonding capabilities with protic solvents [22] [23].

The molecular architecture facilitates specific solute-solvent interactions through multiple pathways. The electron-deficient aromatic ring can participate in π-π stacking interactions with aromatic solvents, while the nitro group oxygen atoms serve as hydrogen bond acceptors in protic environments [24] [25]. The nitrile nitrogen provides additional hydrogen bonding capability, though to a lesser extent than typical amine or hydroxyl groups [19] [25].

Comparative analysis with structurally related compounds reveals that the positioning of the nitro group in the para position optimizes the electronic distribution for solvent interactions [26] [27]. Unlike ortho-nitrophenyl derivatives that may form intramolecular hydrogen bonds, the para configuration allows for maximum interaction with solvent molecules [28] [27]. The propanenitrile chain provides additional conformational flexibility that can adapt to different solvent environments, optimizing solvation shell formation [29] [30].

Thermal Characteristics

Melting Point (74-78°C)

The melting point range of 74-78°C for 2-(4-Nitrophenyl)propanenitrile reflects the balance between molecular symmetry, intermolecular forces, and crystal packing efficiency [31] [2] [32]. This relatively moderate melting point indicates that while the compound forms a stable crystalline lattice through intermolecular interactions, these forces are not exceptionally strong compared to highly polar or hydrogen-bonded systems [33] [34]. The narrow range suggests good purity and consistent crystalline form across different synthetic batches [32] [35].

The thermal behavior at the melting point involves disruption of the crystal lattice, primarily governed by van der Waals forces, dipole-dipole interactions, and possible weak hydrogen bonding between molecules [34] [5]. The nitro group contributes significantly to intermolecular interactions through its substantial dipole moment, while the nitrile group provides additional polar character that influences crystal packing [20] [36]. The aromatic ring system contributes to lattice stability through π-π stacking interactions between adjacent molecules [18] [21].

Boiling Point (324.1°C at 760 mmHg)

The boiling point of 324.1°C at standard atmospheric pressure represents the temperature at which vapor pressure equals atmospheric pressure, indicating substantial intermolecular forces in the liquid phase [31] [2] [32]. This elevated boiling point is characteristic of compounds containing both nitro and nitrile functional groups, which contribute to strong dipole-dipole interactions and possible hydrogen bonding with trace moisture [6] [22]. The relatively high boiling point compared to similar molecular weight hydrocarbons demonstrates the significant influence of polar functional groups on vapor pressure [37] [38].

The thermal stability required to reach this boiling point suggests that 2-(4-Nitrophenyl)propanenitrile maintains its molecular integrity under normal heating conditions without significant decomposition [39] [33]. However, prolonged exposure to temperatures approaching the boiling point may lead to gradual thermal degradation, particularly of the nitro group, which is known to be thermally labile in some aromatic systems [6] [39]. The compound's behavior under reduced pressure would show proportionally lower boiling points, following standard vapor pressure relationships [37] [38].

Flash Point (149.8°C)

The flash point of 149.8°C represents the lowest temperature at which 2-(4-Nitrophenyl)propanenitrile generates sufficient vapor concentration to form an ignitable mixture with air [31] [33] [40]. This temperature falls well below the boiling point, indicating that the compound begins to generate flammable vapors at moderate temperatures, requiring appropriate safety precautions during handling and storage [33] [40]. The flash point value places the compound in the category of combustible liquids when heated, necessitating proper ventilation and ignition source control in laboratory and industrial settings [39] [33].

The relationship between flash point and molecular structure reflects the vapor pressure characteristics influenced by intermolecular forces. The presence of polar functional groups elevates the flash point compared to purely hydrocarbon systems of similar molecular weight [38] [41]. The nitro group, while contributing to overall polarity, also represents a potential safety concern due to its oxidizing nature under extreme conditions [6] [39]. Proper storage protocols should maintain temperatures well below the flash point to ensure safe handling [33] [40].

Structural Parameters

Density (1.217 g/cm³)

The density value of 1.217 g/cm³ for 2-(4-Nitrophenyl)propanenitrile indicates a relatively compact molecular packing in the solid state [31] [2] [11]. This density is significantly higher than water, reflecting the presence of heavy atoms (nitrogen and oxygen) and the efficient crystal packing enabled by intermolecular interactions [11] [34]. The measured density correlates well with the molecular structure, where the nitro group contributes substantial mass while the overall molecular volume remains relatively compact due to the planar aromatic system [2] [42].

The density value provides insight into the crystal structure and intermolecular organization. The relatively high density suggests effective space utilization in the crystal lattice, likely involving π-π stacking of aromatic rings and optimized positioning of polar functional groups [43] [38]. This compact arrangement is facilitated by the complementary electronic properties of the electron-deficient nitrophenyl system and the polar nitrile group [11] [21].

Refractive Index (1.561)

The refractive index of 1.561 reflects the compound's optical properties and electron density distribution [42] [11] [44]. This value is characteristic of aromatic compounds containing electron-withdrawing substituents, where the delocalized π-electron system and polar functional groups contribute to light-matter interactions [45] [38]. The refractive index provides information about molecular polarizability and electronic structure, with the observed value consistent with compounds containing nitro and nitrile functionalities [43] [45].

The refractive index measurement confirms the presence of extended conjugation in the aromatic system and the influence of polar substituents on electronic properties [38] [46]. Values in this range are typical for substituted benzene derivatives where electron-withdrawing groups enhance the optical density [43] [45]. The refractive index data supports structural assignments and provides a useful physical constant for compound identification and purity assessment [45] [38].

LogP (2.74508)

The logarithm of the partition coefficient (LogP) value of 2.74508 quantifies the compound's lipophilicity and predicts its distribution between octanol and water phases [11] [12]. This moderate value indicates balanced hydrophilic and lipophilic character, with the aromatic ring and alkyl chain contributing to lipophilicity while the nitro and nitrile groups provide hydrophilic character [12] [47]. The LogP value places the compound in an intermediate range that suggests good membrane permeability properties [30] [10].

This LogP value has significant implications for biological activity and pharmaceutical applications, as it falls within ranges associated with good drug-like properties [30] [47]. The balance between polar and nonpolar character enables the compound to interact with both aqueous biological environments and lipid membranes [10] [47]. The measured value correlates well with structural predictions based on fragment contributions from aromatic, nitro, and nitrile functionalities [12] [47].

Polar Surface Area (69.61)

The topological polar surface area (TPSA) of 69.61 Ų represents the surface area occupied by polar atoms and provides crucial information about molecular polarity and potential for hydrogen bonding [13] [11] [14]. This value primarily reflects contributions from the nitro group oxygen atoms and the nitrile nitrogen, which together create the polar regions of the molecule [14] [48]. The TPSA value falls within ranges associated with compounds capable of passive membrane diffusion while maintaining adequate aqueous solubility [14] [30].

The polar surface area measurement correlates with several important physicochemical properties including solubility, permeability, and bioavailability [14] [10]. Values in this range suggest that the compound can effectively interact with polar solvent molecules while retaining sufficient nonpolar character for organic solvent compatibility [14] [16]. The TPSA provides a useful descriptor for predicting biological membrane penetration and distribution properties in pharmaceutical applications [30] [10].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant